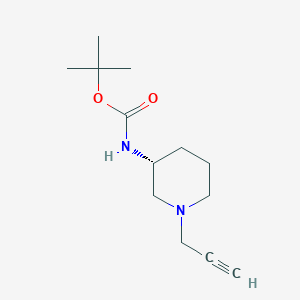
AKOS030641272
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate is a chemical compound with significant applications in medicinal chemistry. It is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is widely used as a versatile building block in the synthesis of various pharmaceuticals and bioactive molecules .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate is extensively used in scientific research due to its diverse reactivity and pharmacological properties. It serves as a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules . Additionally, it is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This makes it useful in the development of treatments for conditions such as type 2 diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with (3R)-1-prop-2-ynylpiperidine under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable and sustainable methods such as the ex situ generation of hydrogen chloride gas for the deprotection of the tert-butyl carbamate group . This method allows for the efficient and quantitative deprotection of a wide variety of N-Boc derivatives under solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4) . This inhibition increases insulin secretion and reduces blood glucose levels, making it effective in managing type 2 diabetes mellitus . The molecular targets and pathways involved include the DPP-4 enzyme and the insulin signaling pathway .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: This compound is similar in structure and function, serving as a building block in medicinal chemistry.
Tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate: Another related compound with similar applications in pharmaceutical synthesis.
Uniqueness
Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate is unique due to its specific reactivity and pharmacological properties, particularly its role as a prodrug of ®-3-aminopiperidine and its potent inhibition of DPP-4 . This sets it apart from other similar compounds and highlights its importance in medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-15-9-6-7-11(10-15)14-12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAORWFWNYGRSZ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)
![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)
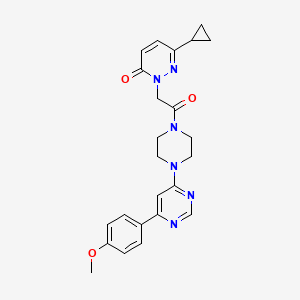
![1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE](/img/structure/B2447021.png)
![1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2447023.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
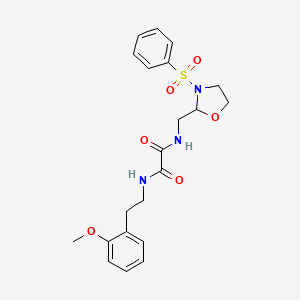
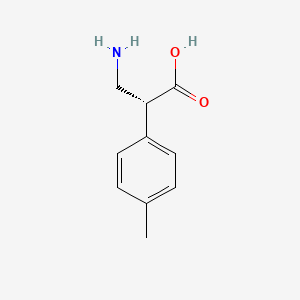
![methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate](/img/structure/B2447031.png)
![1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2447033.png)
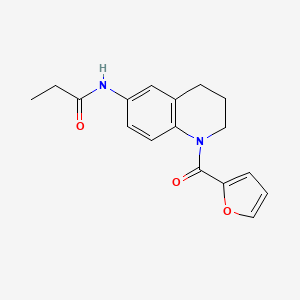
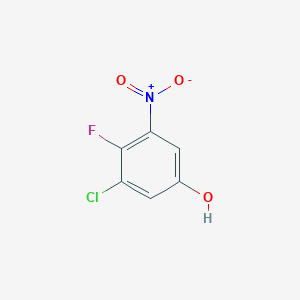
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylpyrazole-3-carboxamide](/img/structure/B2447040.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
